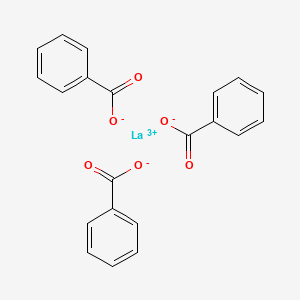
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a methoxyiminoethylsulfanyl group at the 2-position and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of pyridine-3-ol as a starting material, which undergoes a series of reactions to introduce the methoxyiminoethylsulfanyl group at the 2-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxyimino group can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-3-one derivatives, while reduction may produce amine derivatives.
科学研究应用
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of 2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol involves its interaction with specific molecular targets. The methoxyiminoethylsulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group at the 3-position may also play a role in its activity by forming hydrogen bonds with target molecules.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.
Pyridin-2-ol derivatives: These compounds are structurally similar and have applications in medicinal chemistry.
Uniqueness
2-(2-Methoxyiminoethylsulfanyl)pyridin-3-ol is unique due to the presence of both the methoxyiminoethylsulfanyl group and the hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C8H10N2O2S |
|---|---|
分子量 |
198.24 g/mol |
IUPAC 名称 |
2-(2-methoxyiminoethylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C8H10N2O2S/c1-12-10-5-6-13-8-7(11)3-2-4-9-8/h2-5,11H,6H2,1H3 |
InChI 键 |
YCWGKFBXLAZHMS-UHFFFAOYSA-N |
规范 SMILES |
CON=CCSC1=C(C=CC=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)





